molecular formula C27H24ClN3Na2O10S2 B12725509 Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate CAS No. 83803-41-2

Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate

Cat. No.: B12725509
CAS No.: 83803-41-2
M. Wt: 696.1 g/mol
InChI Key: AEDBRSGKPLSQJW-UHFFFAOYSA-L
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Description

Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate is a complex triazine-derived compound characterized by a central 1,3,5-triazine ring substituted with a 4-chlorophenyl group and two hydroxy-phenoxy-propanesulphonate moieties. The disodium salt form enhances its water solubility, making it suitable for applications in industrial detergents, pharmaceuticals, or materials requiring hydrophilic properties.

Properties

CAS No.

83803-41-2

Molecular Formula

C27H24ClN3Na2O10S2

Molecular Weight

696.1 g/mol

IUPAC Name

disodium;3-[2-[4-(4-chlorophenyl)-6-[2-hydroxy-6-(3-sulfonatopropoxy)phenyl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propane-1-sulfonate

InChI

InChI=1S/C27H26ClN3O10S2.2Na/c28-18-11-9-17(10-12-18)25-29-26(23-19(32)5-1-7-21(23)40-13-3-15-42(34,35)36)31-27(30-25)24-20(33)6-2-8-22(24)41-14-4-16-43(37,38)39;;/h1-2,5-12,32-33H,3-4,13-16H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

AEDBRSGKPLSQJW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1)OCCCS(=O)(=O)[O-])C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4OCCCS(=O)(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves multiple steps, starting with the formation of the triazine ring. The triazine ring is typically synthesized through a cyclization reaction involving cyanuric chloride and an amine derivative. The chlorophenyl group is introduced via a substitution reaction, followed by the attachment of the phenyleneoxy groups through etherification reactions. Finally, the propanesulfonate groups are added via sulfonation reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the triazine ring and prevent side reactions. The final product is purified using crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonate derivatives, reduced triazine compounds, and substituted chlorophenyl derivatives .

Scientific Research Applications

Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 3,3’-[[6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl]bis[(3-hydroxy-2,1-phenylene)oxy]]bispropanesulfonate involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes and proteins, altering their activity. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes. The chlorophenyl group contributes to its binding affinity with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s structural analogs share the 1,3,5-triazine backbone but differ in substituents, which critically influence their physicochemical properties and applications.

Table 1: Key Structural and Functional Differences
Compound Name/Identifier Core Structure Key Functional Groups Notable Features
Target Disodium Compound 1,3,5-Triazine 4-Chlorophenyl, Hydroxy-phenoxy, Sulphonate (disodium) High hydrophilicity, ionic solubility, potential UV resistance
4,4'-...dibenzenesulfonamide () 1,3,5-Triazine Chlorophenyl, Sulfonamide Moderate solubility; sulfonamide groups enable hydrogen bonding
Bis(morpholino-triazine) () 1,3,5-Triazine Morpholino, Benzoic acid Enhanced lipophilicity; morpholino groups improve bioavailability

Solubility and Stability

  • The target disodium compound exhibits superior water solubility due to its ionic sulphonate groups, whereas the sulfonamide analog () has moderate solubility.
  • The morpholino derivative () demonstrates pH-dependent solubility (via benzoic acid) and improved membrane permeability, making it more suited for drug delivery than industrial uses .

Research Findings and Implications

  • Sulphonates vs. Sulfonamides : Sulphonate salts (target compound) offer superior ionic strength and thermal stability in aqueous systems compared to sulfonamides, which may degrade under acidic conditions .
  • Morpholino vs. Hydroxy-Phenoxy: Morpholino substituents () enhance lipid solubility, critical for drug candidates, whereas hydroxy-phenoxy groups (target compound) favor environmental compatibility in industrial formulations.
  • Chlorophenyl Substitution : The 4-chlorophenyl group in all analogs contributes to electron-withdrawing effects, stabilizing the triazine ring and enabling electrophilic substitution reactions.

Biological Activity

Disodium 3,3'-((6-(4-chlorophenyl)-1,3,5-triazine-2,4-diyl)bis((3-hydroxy-2,1-phenylene)oxy))bispropanesulphonate (CAS No. 83803-41-2) is a synthetic compound with a complex structure that exhibits various biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C27H24ClN3Na2O10S2
  • Molecular Weight : 696.1 g/mol
  • IUPAC Name : Disodium 3-[2-[4-(4-chlorophenyl)-6-[2-hydroxy-6-(3-sulfonatopropoxy)phenyl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propane-1-sulfonate

The compound features a triazine core linked to chlorophenyl and phenyleneoxy groups, which contribute to its solubility and biological interactions.

This compound interacts with various molecular targets in biological systems:

  • Enzyme Inhibition : The triazine ring can inhibit specific enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cell growth and metabolism .
  • Cell Proliferation : The compound exhibits antiproliferative effects against several cancer cell lines by inducing apoptosis through the modulation of BAX and Bcl-2 protein levels .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound:

Cell Line IC50 (μM) Mechanism
A549 (Lung)0.20PI3K/mTOR inhibition
MCF-7 (Breast)1.25Induction of apoptosis
HeLa (Cervical)1.03Modulation of cell cycle proteins

These results indicate that this compound has significant cytotoxic activity against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial effects against specific strains of bacteria; however, detailed data on its spectrum of activity is still limited.

Study on Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on various cancer cell lines:

  • Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
  • Results : Significant reductions in cell viability were observed at concentrations correlating with the IC50 values mentioned earlier.
  • : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Applications in Research and Industry

This compound is being explored for multiple applications:

  • Biochemical Assays : Used as a reagent for studying cellular processes.
  • Therapeutics : Investigated for potential use in cancer therapies due to its selective cytotoxicity.

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